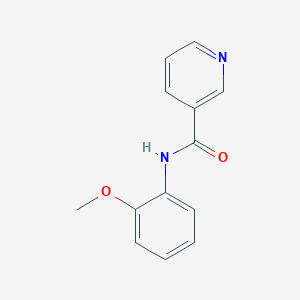

N-(2-methoxyphenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYKITZXNYVOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354931 | |

| Record name | N-(2-methoxyphenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70301-27-8 | |

| Record name | N-(2-methoxyphenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Reactivity of N 2 Methoxyphenyl Nicotinamide Scaffold

Strategic Approaches to N-(2-methoxyphenyl)nicotinamide Synthesis

The formation of the amide bond between the nicotinic acid and 2-methoxyaniline moieties is the central challenge in the synthesis of this compound. Several classical and modern synthetic methodologies can be employed to achieve this transformation, each with its own advantages in terms of efficiency, mildness of reaction conditions, and substrate scope.

Amidation and Condensation Reactions for Nicotinamide (B372718) Formation

Amidation and condensation reactions represent the most direct and widely used methods for the synthesis of this compound. These approaches typically involve the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by the amino group of 2-methoxyaniline.

One common strategy is the conversion of nicotinic acid to a more reactive acyl chloride derivative, nicotinoyl chloride. This is often achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting nicotinoyl chloride is then reacted with 2-methoxyaniline, usually in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to form the desired amide. mdpi.com

Alternatively, direct coupling of nicotinic acid and 2-methoxyaniline can be accomplished using various coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like hydroxybenzotriazole (B1436442) (HOBt) facilitate amide bond formation under mild conditions. mdpi.com This method avoids the harsh conditions associated with the formation of acyl chlorides and is often preferred for substrates with sensitive functional groups.

A general representation of these amidation reactions is depicted below:

Method A: Via Acyl Chloride

Nicotinic acid + SOCl₂ → Nicotinoyl chloride

Nicotinoyl chloride + 2-Methoxyaniline + Base → this compound + Base·HCl

Method B: Direct Coupling

Nicotinic acid + 2-Methoxyaniline + Coupling Agent (e.g., EDC/HOBt) → this compound

Carbon-Carbon and Carbon-Nitrogen Coupling Methodologies

Modern cross-coupling reactions provide powerful alternatives for the formation of the crucial carbon-nitrogen bond in this compound. These methods, often catalyzed by transition metals, offer high efficiency and broad functional group tolerance.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgacsgcipr.org In the context of synthesizing this compound, this could involve the coupling of nicotinamide with 2-bromoanisole (B166433) or 2-iodoanisole, or alternatively, the coupling of 3-halopyridine with 2-methoxyaniline followed by amidation at the 3-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and a wide variety have been developed to accommodate a broad range of substrates. acsgcipr.org

The Ullmann condensation, a copper-catalyzed reaction, is another established method for the formation of C-N bonds. nih.govcdnsciencepub.com This reaction would involve the coupling of a halonicotinate derivative with 2-methoxyaniline in the presence of a copper catalyst, often at elevated temperatures. While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions. nih.gov

Below is a table summarizing the key features of these C-N coupling methodologies:

| Reaction | Catalyst | Typical Reactants | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate, Amine | High efficiency, Broad substrate scope, Mild reaction conditions |

| Ullmann Condensation | Copper | Aryl halide, Amine/Amide | Lower cost of catalyst, Effective for N-arylation of amides and heterocyles |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of both classical amidation reactions and modern cross-coupling methodologies.

In microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation, which causes rapid and uniform heating. This can lead to a dramatic reduction in reaction times, from hours to minutes. researchgate.net For example, the direct amidation of carboxylic acids with amines has been successfully carried out under microwave irradiation, often without the need for a solvent. mdpi.com

The benefits of microwave-assisted synthesis can be particularly pronounced in reactions that are sluggish under conventional heating, such as the Ullmann condensation. Microwave irradiation can also improve the yields of Buchwald-Hartwig aminations.

A comparison of conventional and microwave-assisted synthesis for related amide formations is presented in the table below:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Amidation | Hours to days | Minutes | Often significant |

| Ullmann Condensation | Often > 24 hours | Minutes to hours | Can be substantial |

| Buchwald-Hartwig Amination | Hours | Minutes | Often observed |

Exploration of Chemical Transformations for Structural Diversification

Once the this compound scaffold is synthesized, its structural diversification can be achieved through various chemical transformations targeting either the nicotinamide moiety or the 2-methoxyphenyl unit. These modifications are crucial for exploring the structure-activity relationship of this class of compounds.

Modifications of the Nicotinamide Moiety (e.g., Quaternization, Amide Hydrolysis)

The nitrogen atom of the pyridine (B92270) ring in the nicotinamide moiety is susceptible to alkylation, leading to the formation of quaternary pyridinium (B92312) salts. This quaternization can be achieved by reacting this compound with an alkyl halide, such as methyl iodide. chemistrysteps.comarkat-usa.org The reaction introduces a permanent positive charge on the pyridine ring, which can significantly alter the physicochemical properties and biological activity of the molecule. nih.gov Microwave irradiation has been shown to dramatically accelerate the quaternization of nicotinamide and its derivatives, reducing reaction times from hours to minutes and often improving yields. chemistrysteps.com

The amide bond in this compound, while generally stable, can be cleaved under acidic or basic conditions through hydrolysis. chemguide.co.uk Acid-catalyzed hydrolysis, typically carried out by heating with a strong acid like hydrochloric acid, would yield nicotinic acid and 2-methoxyanilinium salt. chemguide.co.uk Alkaline hydrolysis, on the other hand, involves heating with a strong base such as sodium hydroxide, and would produce sodium nicotinate (B505614) and 2-methoxyaniline. chemguide.co.uk The conditions for amide hydrolysis are generally harsh, reflecting the stability of the amide bond. chemistrysteps.com

Functionalization of the 2-Methoxyphenyl Unit

The 2-methoxyphenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. wikipedia.org This directing effect, combined with the steric hindrance at the position ortho to the methoxy group, would likely favor electrophilic substitution at the position para to the methoxy group (the 5-position of the phenyl ring).

Potential electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. wikipedia.org

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivative. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the ring, respectively, using an appropriate alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

These functionalizations provide a means to introduce a wide variety of substituents onto the 2-methoxyphenyl unit, allowing for a systematic investigation of their impact on the properties of the this compound scaffold.

Derivatization Reactions on the Linker and Aromatic Systems

The this compound scaffold possesses a unique electronic and structural arrangement, offering multiple sites for chemical modification. These derivatization reactions are crucial for developing analogs and probing structure-activity relationships (SAR). The potential sites for reaction include the electron-rich 2-methoxyphenyl ring, the electron-deficient pyridine ring of the nicotinamide moiety, and the connecting amide linker.

Reactions on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the amide nitrogen and the methoxy oxygen. wikipedia.orglibretexts.org Both are ortho-, para-directing substituents. The methoxy group is a strong activating group, while the N-acyl group is a moderately activating group. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the amide, and ortho and para to the methoxy group.

Given the substitution pattern, the primary sites for electrophilic attack are the C4 and C6 positions. The C4 position (para to the amide and ortho to the methoxy group) is generally favored due to a combination of electronic activation and potentially less steric hindrance compared to the C6 position. The reactivity of the activated aromatic ring in similar N-(2-methoxyphenyl)acetamide structures allows for various chemical modifications.

Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto this ring system.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Ring

| Reaction | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |

This table presents plausible reactions based on the general principles of electrophilic aromatic substitution on activated benzene (B151609) rings. wikipedia.orgmasterorganicchemistry.com

Reactions on the Nicotinamide Pyridine Ring

In contrast to the activated 2-methoxyphenyl ring, the pyridine ring of the nicotinamide moiety is electron-deficient. The electronegative nitrogen atom significantly deactivates the ring towards electrophilic substitution. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases its electron-withdrawing effect and deactivates the ring even more. wikipedia.org

Consequently, direct electrophilic substitution on the pyridine ring of this compound is challenging and requires harsh conditions. When such reactions do occur on pyridine, substitution typically happens at the 3-position (the meta position), which is the least deactivated. However, since the parent scaffold is already a 3-substituted pyridine (nicotinamide), further substitution is difficult.

Alternative strategies involve modifications of nicotinic acid precursors before their coupling with 2-methoxyaniline. Studies on nicotinic acid and nicotinamide have demonstrated that substitutions can be introduced, for example, at the 4-position of the pyridine ring. rsc.org

Table 2: Examples of Derivatization on the Nicotinamide Ring System

| Position | Reaction Type | Example Substituent |

|---|---|---|

| 4-position | Nucleophilic Aromatic Substitution | Amino (-NH₂) |

| 4-position | Nucleophilic Aromatic Substitution | Methoxy (-OCH₃) |

This table is based on derivatizations reported for the general nicotinic acid and nicotinamide framework, which could be applied synthetically before amide formation. rsc.org

Reactions Involving the Amide Linker

One potential modification is the alkylation of the amide nitrogen. While challenging, N-alkylation of nicotinamides has been reported and would result in a tertiary amide. acs.org This reaction would typically require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Such a modification would eliminate the hydrogen-bond donating capability of the amide linker and introduce steric bulk, which could significantly alter the molecule's biological activity and physical properties. Hydrolysis of the amide bond, typically under strong acidic or basic conditions, represents a reverse reaction that would break the molecule into its constituent parts: nicotinic acid and 2-methoxyaniline.

Computational Chemistry and in Silico Modeling of N 2 Methoxyphenyl Nicotinamide

Quantum Chemical Characterization

Quantum chemical methods are instrumental in providing a foundational understanding of the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods offer a lens into the electronic architecture that governs a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure and geometric parameters of molecules. DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized geometry of N-(2-methoxyphenyl)nicotinamide, corresponding to the minimum energy conformation.

Table 1: Representative Optimized Geometric Parameters for Nicotinamide (B372718) and Methoxyphenyl Derivatives (Analogous Data) (Note: This table presents typical bond lengths and angles from computational studies of related molecules and should be considered as an approximation for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O (amide) | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle (°) | O=C-N (amide) | ~122° |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angle (°) | Pyridine-Amide | Variable, influences conformation |

| Phenyl-Amide | Variable, influences conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can be oxidized. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, indicating the ease with which a molecule can be reduced. A lower LUMO energy suggests a greater tendency to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and chemically reactive. In contrast, a larger energy gap suggests higher stability and lower reactivity. For analogous aromatic amides, the HOMO-LUMO gap typically falls in the range of 4-5 eV, indicating a stable but reactive molecule. A lower value for this gap in this compound would suggest a potential for high chemical reactivity and biological activity biochempress.com.

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Nicotinamide Derivatives (Analogous Data) (Note: These values are illustrative and based on computational studies of similar molecules.)

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Chemical Potential | μ | -3.75 to -4.75 |

| Electrophilicity Index | ω | 1.4 to 2.8 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, corresponding to areas with low electron density that are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making these sites prone to electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological receptors mdpi.com.

Non-Covalent Interaction (NCI) and Hydrogen Bonding Analysis

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure of molecules and their assembly in the solid state and in biological systems. The NCI analysis, based on the electron density and its derivatives, provides a visual representation of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions.

NCI plots typically use a color scale to differentiate the nature of the interactions. Blue or green isosurfaces generally indicate attractive interactions like hydrogen bonds and van der Waals forces, while red isosurfaces signify repulsive steric clashes. For this compound, NCI analysis would be crucial for identifying potential intramolecular hydrogen bonds, for instance, between the amide hydrogen and the oxygen of the methoxy (B1213986) group, which could influence its conformational preference. Furthermore, it would reveal intermolecular hydrogen bonding patterns that govern its crystal packing and interactions with solvent molecules or biological macromolecules. Studies on similar molecules have demonstrated the utility of NCI plots in visualizing and quantifying these crucial interactions nih.gov.

Natural Bond Orbital (NBO) and Global Reactivity Descriptors

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory stabilization energy, E(2). These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO, leading to molecular stabilization.

For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n(N) → π*(C=O)) would provide insight into the amide resonance. The magnitude of the E(2) energy is indicative of the strength of these interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity, indicating the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors for this compound would provide a quantitative basis for comparing its reactivity with other related compounds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations offer a dynamic perspective on its behavior over time, including its interactions with its environment.

Molecular dynamics (MD) simulations of this compound, either in a solvent box or in complex with a biological target, would provide valuable information about its conformational flexibility, solvation, and binding stability. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on the femtosecond to microsecond timescale.

Key insights from MD simulations would include:

Conformational Analysis: Identifying the most stable conformations of the molecule in solution and the energy barriers between them.

Solvation Structure: Understanding how solvent molecules, such as water, arrange around the solute and the nature of the solute-solvent interactions.

Binding Dynamics: If simulated with a receptor, MD can reveal the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and the conformational changes that occur upon binding.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a receptor (protein). dntb.gov.ua This method explores the preferred orientation and conformation of the ligand within the protein's binding site, estimating the binding affinity through scoring functions. The resulting binding energy values, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex.

While docking studies specifically for this compound are not detailed in the available research, studies on the parent molecule, nicotinamide, and its derivatives illustrate the application of this methodology. For instance, molecular docking has been used to investigate the binding of nicotinamide and its metabolites against various protein targets, such as those involved in viral replication. nih.gov In one such study, nicotinamide showed a binding score of -4.5 kcal/mol against the Papain-like protease (PLpro) of the SARS-CoV-2 virus. nih.gov These studies are crucial for predicting potential biological targets and understanding the molecular basis of interaction.

Table 1: Illustrative Molecular Docking Scores of Nicotinamide and Related Compounds Against Various Protein Targets

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Nicotinamide | SARS-CoV-2 PLpro | 6WX4 | -4.5 nih.gov |

| Nicotinamide Mononucleotide (NMN) | SARS-CoV-2 PLpro | 6WX4 | -6.5 nih.gov |

| Nicotinamide Riboside (NR) | SARS-CoV-2 PLpro | 6WX4 | -6.4 nih.gov |

| Compound 13 (Caffeic Acid Derivative) | Human SERCA2a | 7BT2 | -7.32 acs.orgacs.org |

| Compound 12 (Caffeic Acid Derivative) | Human SERCA2a | 7BT2 | -8.15 acs.org |

Conformational Analysis and Stability Profiling

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The stability of these conformers is environment-dependent. For molecules containing a nicotinamide moiety, such as Nicotinamide Adenine (B156593) Dinucleotide (NAD+), the solvent environment significantly influences its three-dimensional shape. nih.gov

Molecular dynamics simulations have shown that in aqueous solutions (like water, DMSO, and methanol), NAD+ predominantly adopts a compact, folded conformation. nih.gov In contrast, in a more hydrophobic environment like chloroform, it favors an extended conformation, which is similar to how it binds to enzymes. nih.gov This suggests that the local environment of a protein's binding site is critical for stabilizing a specific, biologically active conformation.

The chemical stability of the nicotinamide structure is also a key consideration. Studies on the long-term stability of nicotinamide cofactors in common aqueous buffers have shown that both the buffer type and temperature can affect degradation rates. For example, NADH (the reduced form of NAD+) is significantly more stable in Tris buffer compared to HEPES or sodium phosphate (B84403) buffers at a pH of 8.5. mdpi.com After 40 days at 19°C, over 90% of the original NADH remained in Tris buffer, whereas less than 50% remained in sodium phosphate buffer. mdpi.com

Table 2: Environmental Impact on Nicotinamide Moiety Conformation and Stability

| Parameter | Environment | Observation |

| Conformation | Water, DMSO, Methanol | Predicted to be more stable in a folded conformation. nih.gov |

| Chloroform (hydrophobic) | Predicted to be more stable in an extended conformation, similar to enzyme-bound forms. nih.gov | |

| Stability (NADH) | 50 mM Tris Buffer (pH 8.5, 19°C) | Highly stable; >90% remains after 40+ days. mdpi.com |

| 50 mM HEPES Buffer (pH 8.5, 19°C) | Less stable; ~60% remains active after 40+ days. mdpi.com | |

| 50 mM Sodium Phosphate Buffer (pH 8.5, 19°C) | Least stable; <50% remains active after 40+ days. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. wikipedia.org These methodologies are instrumental in drug design, allowing for the screening of virtual compounds and the optimization of lead candidates. researchgate.net

Development of Physicochemical Descriptors (e.g., Hydrophobicity)

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. frontiersin.org Descriptors can be categorized into several groups, including those that account for hydrophobicity, electronic properties, and steric effects. researchgate.net

Hydrophobicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for a molecule's ability to cross cell membranes.

Electronic Properties: Descriptors like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic aspects of a molecule, which are vital for receptor-ligand interactions. frontiersin.org

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices like the Wiener index and Zagreb indices. frontiersin.org

The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov

Table 3: Common Physicochemical Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Significance in Drug Design |

| Hydrophobic | LogP | Influences absorption, distribution, and membrane permeability. frontiersin.org |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with biological targets. frontiersin.org |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, affecting its fit within a receptor's binding site. researchgate.netfrontiersin.org |

| Topological | Wiener Index, Zagreb Indices | Encodes information about molecular branching and connectivity, influencing biological activity. frontiersin.org |

Statistical Models for Activity Prediction (e.g., Multiple Regression, Cross-Validation)

Once descriptors are calculated, statistical methods are used to build the mathematical equation that links them to biological activity. wikipedia.org Multiple Linear Regression (MLR) is a common technique used to develop a linear relationship between a set of descriptors (predictor variables) and the activity (response variable). nih.gov

The reliability and predictive power of a QSAR model must be rigorously validated. researchgate.net This is achieved through several statistical metrics:

Coefficient of Determination (r²): This value indicates how well the model fits the training data. A value close to 1 suggests a strong correlation. researchgate.net

Cross-Validation Coefficient (q²): Typically determined using the leave-one-out (LOO) method, q² assesses the internal predictive ability of the model. A high q² value (often > 0.5) indicates good internal consistency. researchgate.net

External Validation (pred_r²): The model's ability to predict the activity of an external set of compounds (not used in model generation) is the ultimate test of its utility. The predictive r² (pred_r²) for the external set should be high. researchgate.net

For instance, a 2D-QSAR study on indazole derivatives reported a model generated by the MLR method with an r² of 0.9512, a q² of 0.8998, and a pred_r² of 0.8661, indicating a statistically robust and highly predictive model. researchgate.net

Table 4: Example of Statistical Parameters for QSAR Model Validation

| QSAR Model Type | Statistical Parameter | Value | Interpretation |

| 2D-QSAR (MLR) | r² (Correlation Coefficient) | 0.9128 researchgate.net | Excellent fit of the model to the training data. |

| q² (Internal Cross-Validation) | 0.8065 researchgate.net | Good internal predictive ability. | |

| 3D-QSAR (kNN-MFA) | q² (Internal Cross-Validation) | 0.8340 researchgate.net | Significant internal predictive power. |

| 2D-QSAR (MLR) | pred_r² (External Validation) | 0.8661 researchgate.net | Strong ability to predict the activity of new compounds. |

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl Nicotinamide Analogues

Elucidating Key Pharmacophoric Features

The biological activity of N-(2-methoxyphenyl)nicotinamide analogues is profoundly influenced by three main structural components: the nicotinamide (B372718) core, the 2-methoxyphenyl moiety, and the amide linker that connects them. SAR studies systematically modify each component to determine its contribution to the molecule's interaction with its biological target.

The nicotinamide component, a form of vitamin B3, is a fundamental pharmacophoric feature. It serves as a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is vital for cellular metabolism and hundreds of enzymatic reactions. nih.gov Nicotinamide itself is a substrate for Nicotinamide N-Methyltransferase (NNMT), an enzyme that catalyzes its methylation. nih.govnih.gov

The significance of this core is demonstrated in the development of bisubstrate NNMT inhibitors, where one part of the inhibitor is designed to mimic nicotinamide. nih.govuniversiteitleiden.nl The design of these molecules leverages the natural affinity of the nicotinamide structure for the enzyme's active site. acs.org Research confirms that the nicotinamide-mimicking portion is indispensable for inhibitory activity. Studies on truncated analogues that lack this moiety have shown a complete loss of potency against NNMT, underscoring its critical role in molecular recognition and binding at the active site. nih.govacs.org

The 2-methoxyphenyl group and its substituents significantly modulate the pharmacological profile of the analogues. In a series of novel N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides developed as antiplatelet agents, the 2-methoxyphenyl moiety was a core structural element. nih.gov Similarly, the N-(2-methoxyphenyl) group was present in a benzimidazole (B57391) derivative, compound 8, which showed potent activity against Leishmania mexicana. nih.gov In this case, the compound demonstrated an IC₅₀ value of 3.21 µM against promastigotes and 0.26 µM against amastigotes, indicating the effectiveness of this structural arrangement. nih.gov

In the context of anticancer activity, substitutions on the phenyl ring of nicotinamide analogues have been shown to be a key determinant of potency. For instance, in a series of compounds designed as VEGFR-2 inhibitors, derivatives with substituted phenyl rings were generally more potent than their unsubstituted counterparts. nih.gov Specifically, the introduction of a para-methoxy group on the phenyl ring resulted in significant cytotoxic effects against various cancer cell lines. nih.gov Conversely, a para-hydroxy substitution led to a sharp decrease in activity. nih.gov These findings highlight that both the position and the electronic nature of the substituent on the phenyl ring are crucial for biological activity.

The amide bond is a cornerstone of medicinal chemistry, providing a stable linkage in countless biologically active compounds. pulsus.com In the context of this compound analogues, particularly bisubstrate NNMT inhibitors, the linker connecting the nicotinamide mimic and the second moiety is a critical determinant of potency. universiteitleiden.nl

SAR studies have shown that inhibitor potency is heavily dependent on the spacing and spatial orientation afforded by the linker. nih.govuniversiteitleiden.nl The length, rigidity, and chemical nature of the linker are all crucial factors. universiteitleiden.nl Different types of linkers, including alkyl, alkynyl, and alkenyl spacers, have been investigated. nih.gov Among these, alkynyl linkers have often resulted in the highest levels of NNMT inhibition. universiteitleiden.nl A scaffold-hopping approach that introduced a novel alkenyl linker also yielded potent inhibitors and provided new insights into the optimal geometry for binding. nih.gov Furthermore, even minor changes, such as adding a single carbon to a linker, can abrogate activity, demonstrating the high degree of spatial precision required for potent inhibition. universiteitleiden.nl

Correlation of Structural Variations with In Vitro Biological Outcomes

The systematic modification of this compound analogues has produced a wealth of data correlating specific structural features with in vitro potency, most notably against NNMT. These findings are pivotal for rational drug design.

One of the most interesting SAR findings relates to substitutions on the aromatic ring that mimics nicotinamide. For bisubstrate NNMT inhibitors, the position of substituents has a dramatic effect on activity. A para-cyano substitution on the ring produced the most potent inhibitor in one study, with an IC₅₀ value of 3.7 nM. universiteitleiden.nlacs.org However, when an amide group was used as the substituent, the meta-position was strongly favored over the para-position. The meta-substituted amide analogue showed a nearly 1000-fold increase in NNMT inhibition compared to its para-counterpart, which was largely inactive. acs.org

The tables below summarize key SAR findings from various studies, illustrating the impact of structural modifications on the in vitro inhibition of NNMT.

Table 1: Influence of Linker Modification on NNMT Inhibition This table shows how changes in the linker connecting a nicotinamide-mimicking moiety and an adenosine-mimicking moiety affect the half-maximal inhibitory concentration (IC₅₀) against NNMT.

| Analogue Type | Linker Modification | IC₅₀ (µM) | Reference |

| Biphenyl Moiety | Standard Linker | > 25 | universiteitleiden.nl |

| Naphthalene Moiety | Standard Linker | 1.48 | universiteitleiden.nl |

| Naphthalene Moiety | Linker + 1 Carbon | 19.54 | universiteitleiden.nl |

| Benzothiophene Moiety | C-3 Branching | Potent | universiteitleiden.nl |

Table 2: Influence of Aromatic Ring Substitution on NNMT Inhibition This table illustrates how the type and position of electron-withdrawing groups on a nicotinamide-mimicking aromatic ring influence the half-maximal inhibitory concentration (IC₅₀) against NNMT.

| Substituent | Position | IC₅₀ (µM) | Reference |

| Cyano (-CN) | para | 0.0037 | universiteitleiden.nlacs.org |

| Amide (-CONH₂) | meta | 0.013 | acs.org |

| Amide (-CONH₂) | para | 10.77 | acs.org |

| Unsubstituted | - | 13.63 | acs.org |

| Alkyne (-CCH) | para | > 25 | acs.org |

Synthesis and Evaluation of Novel Analogues of N 2 Methoxyphenyl Nicotinamide

Design Principles for New Chemical Entities based on N-(2-methoxyphenyl)nicotinamide

The creation of new molecules based on the this compound framework employs sophisticated design strategies to enhance biological activity. These strategies range from data-driven rational design to high-throughput combinatorial approaches, all aimed at systematically exploring the chemical space around the core structure.

Rational Design informed by SAR and Computational Models

Rational design is a cornerstone for the development of this compound analogues, relying heavily on Structure-Activity Relationship (SAR) studies and computational modeling to guide synthetic efforts. nih.govresearchgate.net This approach involves making targeted modifications to the lead compound to understand how structural changes influence biological activity and to improve desired properties like potency and selectivity. nih.gov

A key strategy in the rational design of nicotinamide-based compounds is the development of bisubstrate inhibitors, particularly for enzymes like Nicotinamide (B372718) N-methyltransferase (NNMT). nih.govnih.gov These inhibitors are designed to occupy both the nicotinamide substrate-binding pocket and the S-adenosylmethionine (SAM) cofactor-binding site simultaneously. nih.govnih.gov The design of these complex molecules has revealed that inhibitor potency is highly dependent on the relative spacing and spatial orientation of the moieties mimicking nicotinamide, the amino acid, and adenosine. universiteitleiden.nl For instance, linkers connecting the SAM and nicotinamide mimics are critical, with alkynyl and trans-alkene linkers proving to be particularly effective in achieving high inhibitory activity. nih.govuniversiteitleiden.nlnih.gov

Computational tools and molecular modeling play a vital role in this process. researchgate.netrsc.org By docking proposed analogues into the 3D structure of a target protein, researchers can predict binding modes and affinities, which helps prioritize which compounds to synthesize. researchgate.netacs.org For example, in the development of NNMT inhibitors, modeling studies provided insights that corroborated extensive SAR results, helping to explain the high potency of compounds like 17u, which features a para-cyano substitution on a styrene (B11656) scaffold. universiteitleiden.nl Similarly, for inhibitors of Tyrosine Kinase 2 (TYK2), optimization of a nicotinamide hit was guided by understanding the molecule's interaction with the pseudokinase domain, leading to highly potent and selective compounds. nih.gov

SAR studies have yielded critical insights for various targets. For N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, it was found that a para-methoxy group on the phenyl ring was preferred for enhancing antiproliferative activity. nih.gov In the development of antimalarial kinase inhibitors, substitutions at the 3-position of the central nicotinic ring were found to be essential for preserving antiplasmodial activity while reducing inhibition of human kinases. nih.gov These examples underscore how a deep understanding of the interactions between a ligand and its target protein allows for the methodical optimization of the this compound scaffold.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful, high-throughput strategy for the rapid synthesis of large, organized collections of compounds, known as libraries. wjahr.com This approach is particularly useful for exploring a wide range of structural variations around a core scaffold like this compound to quickly identify novel bioactive molecules. wjahr.com The fundamental concept involves the systematic and repetitive connection of various "building blocks" to generate a large array of structurally related molecules. wjahr.com

The process typically has two main phases: the synthesis of the combinatorial library and the subsequent screening to identify active compounds. wjahr.com One common strategy is the "appendage decoration" approach, where different functional groups (appendages) are attached to a common molecular core. cam.ac.uk For example, a library of N-acylated aromatic amines was created based on a natural product, which led to the identification of a small molecule that selectively induces apoptosis in cancer cells. cam.ac.uk

In the context of nicotinamide analogues, this methodology allows for the efficient synthesis of numerous derivatives by varying the substituents on both the pyridine (B92270) and the phenyl rings. For instance, the wide availability of substituted benzaldehydes allows for ready access to a diverse range of bisubstrate analogues for screening. universiteitleiden.nl By coupling different amines and acid chlorides, researchers can generate extensive libraries for biological evaluation. cam.ac.uk This strategy has been successfully applied to discover leads for various targets, from cancer chemotherapeutics to receptor antagonists. cam.ac.ukacs.org The integration of combinatorial synthesis with high-throughput screening and computational methods has become a staple in modern lead discovery and optimization. wjahr.com

Comparative In Vitro Biological Screening of Analogues

Following synthesis, novel analogues of this compound undergo rigorous in vitro biological screening to characterize their activity. This involves a series of laboratory-based assays designed to measure their potency, efficacy, and selectivity against specific biological targets.

Relative Potency and Efficacy Determination

The potency of newly synthesized analogues is a primary focus of in vitro screening. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which represent the concentration of the compound required to inhibit 50% of the target's activity. nih.govnih.gov For example, in the development of NNMT inhibitors, all prepared bisubstrate analogues were tested for their inhibitory activity using an assay that measures the formation of 1-methylnicotinamide (B1211872) (MNA). nih.gov Compounds showing significant inhibition (e.g., at least 50% at a 25 μM concentration) are then subjected to further tests to determine precise IC₅₀ values. nih.gov

The search for potent NNMT inhibitors has led to the development of molecules with IC₅₀ values in the low nanomolar range. nih.gov The substitution pattern on the nicotinamide-mimicking moiety is crucial. For instance, bisubstrate inhibitors with electron-deficient aromatic groups, such as the para-cyano substituted compound 17u , exhibited an exceptionally low IC₅₀ value of 3.7 nM. universiteitleiden.nlnih.gov Modifications to other parts of the molecule, such as the linker or the amino acid motif, also have a significant impact on potency. nih.gov Reducing the double bond in the linker of inhibitor 17u increased the IC₅₀ value more than tenfold, although the resulting compound remained highly potent. nih.gov

The following table presents IC₅₀ values for a selection of nicotinamide analogues against various targets, illustrating the impact of structural modifications on potency.

| Compound | Target | IC₅₀ (µM) | Cell Line(s) |

| Compound 14 | HDAC | 1.48 | MDA-MB-231 |

| Compound 14 | HDAC | 0.65 | MDA-MB-468 |

| Compound 14 | HDAC | 0.33 | K-562, KG-1, THP-1 |

| Compound 26c | HDAC3 | - | B16F10, HeLa |

| Compound 6b | HDAC3 | 0.694 | - |

| Compound 6b | Pan-HDAC | 4.648 | - |

| Compound 6b | Proliferation | 4.66 | B16F10 |

| Compound 10 | VEGFR-2 | 0.065 | - |

| Compound 10 | Proliferation | 21.00 | HepG2 |

| Compound 10 | Proliferation | 26.10 | MCF-7 |

| Compound 1 | EphA2 | - | HepG2, MCF7 |

| Compound 1 | P. falciparum Dd2 | - | - |

Data sourced from multiple studies investigating various nicotinamide derivatives. researchgate.netrsc.orgnih.govresearchgate.net

Assessment of Selectivity Profiles

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing off-target effects. Therefore, promising analogues are profiled against a panel of related biological targets to assess their selectivity. For instance, NNMT inhibitors are often tested against other methyltransferases like phenylethanolamine N-methyltransferase (PNMT), which shares significant sequence identity with NNMT. nih.govacs.org

The highly potent NNMT inhibitor 17u demonstrated an excellent selectivity profile. It was over 3000-fold more potent against NNMT than against PNMT. nih.govacs.org While it showed some inhibition of other methyltransferases like PRMT5, DOT1L, and SMYD-2 at a concentration of 10 μM, there was no significant activity at 1 μM, indicating a high degree of selectivity for NNMT. nih.govacs.org Similarly, the bisubstrate inhibitor II399 was found to be 1,000-fold more selective for NNMT over other closely related methyltransferases. nih.gov

In other contexts, such as the development of kinase inhibitors, selectivity is equally crucial. Compound 1 from a series of antimalarial type II kinase inhibitors showed a nearly 900-fold reduction in activity against the human kinase EphA2 compared to an earlier lead, while its antiplasmodial activity increased significantly. nih.gov This separation of on-target and off-target activity is a key goal of lead optimization. The selectivity of nicotinamide derivatives designed as HDAC inhibitors is also evaluated, with compounds like 26c showing significant selectivity for HDAC3 over pan-HDACs. researchgate.net The ability to modify the this compound scaffold to achieve high target selectivity is a testament to the power of rational, structure-based drug design. nih.gov

Interactions with Key Biological Systems and Metabolic Pathways

Macromolecular Interactions

DNA Binding and Modulation of Epigenetic Processes (e.g., DNA Methylation)

Nicotinamide (B372718), a core component of N-(2-methoxyphenyl)nicotinamide, plays a significant role in processes that can modulate DNA methylation. d-nb.info DNA methylation is a crucial epigenetic mechanism that involves the addition of a methyl group to DNA, which can alter gene expression without changing the DNA sequence itself. mdpi.com This process is catalyzed by DNA methyltransferases (DNMTs), which use S-adenosyl methionine (SAM) as the methyl donor. mdpi.com

The influence of nicotinamide on DNA methylation is complex and can be indirect. For instance, nicotinamide is a key precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). frontiersin.org NAD+ is a critical cofactor for various enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair and chromatin remodeling. d-nb.infofrontiersin.org The activity of these enzymes can, in turn, affect the availability of methyl groups for DNA methylation.

Furthermore, nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide, a process that consumes SAM. nih.govnih.gov Overexpression of NNMT has been linked to a depletion of the cellular SAM pool, which can lead to global changes in histone and DNA methylation patterns. nih.gov By influencing the levels of nicotinamide and the activity of enzymes like NNMT, compounds like this compound can indirectly impact the epigenetic landscape of the cell.

Research has shown that nicotinamide treatment can lead to a decrease in DNA methylation levels in plant tissues. d-nb.info In human cells, NAD+ has been shown to impair the enzymatic activity of DNMT1, leading to demethylation and transcriptional activation of certain genes. nih.gov These findings suggest that by modulating NAD+ levels and methyl group availability, nicotinamide-containing compounds can have a significant impact on epigenetic regulation.

Table 1: Key Factors in DNA Methylation and Potential Influence of this compound

| Factor | Role in DNA Methylation | Potential Influence of this compound |

| DNA Methyltransferases (DNMTs) | Catalyze the transfer of a methyl group to DNA. mdpi.com | Indirectly influenced by NAD+ levels, which can affect DNMT1 activity. nih.gov |

| S-adenosyl methionine (SAM) | The primary methyl group donor for DNA methylation. mdpi.com | Its availability can be affected by NNMT activity, which consumes SAM to methylate nicotinamide. nih.govnih.gov |

| Nicotinamide N-methyltransferase (NNMT) | Catalyzes the methylation of nicotinamide, consuming SAM. nih.gov | As a nicotinamide derivative, the compound could be a substrate or inhibitor, thus affecting SAM pools. |

| NAD+ | A cofactor for enzymes involved in DNA repair and chromatin remodeling. d-nb.infofrontiersin.org | The nicotinamide moiety can serve as a precursor for NAD+ synthesis. frontiersin.org |

Protein Interactions and Conformational Changes

This compound and its structural analogs have been shown to interact with various proteins, leading to conformational changes and modulation of their activity. These interactions are often driven by the specific chemical moieties within the compound, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in protein binding pockets. acs.org

One key area of interaction is with enzymes that utilize nicotinamide or NAD+. For example, derivatives of nicotinamide are known to interact with tankyrases, which are members of the poly(ADP-ribose) polymerase (PARP) family. acs.org The quinazolin-4(3H)-one motif, found in some tankyrase inhibitors, binds to the nicotinamide pocket of the enzyme. acs.org This suggests that the nicotinamide portion of this compound could similarly interact with the nicotinamide binding sites of various enzymes.

Furthermore, molecular docking studies have shown that related compounds can fit into the binding sites of enzymes like nicotinamide phosphoribosyltransferase (Nampt), a key regulator of NAD+ biosynthesis. cdnsciencepub.com These interactions can induce conformational changes in the enzyme, potentially altering its activity. cdnsciencepub.com

The methoxyphenyl group also plays a crucial role in protein binding. For instance, in studies of tankyrase inhibitors, the o-methoxyphenyl group has been shown to interact with the induced adenosine-diphosphate (B1240645) (ADE) pocket of the enzyme. acs.org The flexibility of the linker connecting the nicotinamide and phenyl moieties allows for optimal positioning within the binding site to maximize interactions. acs.org

The ability of this compound and similar compounds to interact with and induce conformational changes in proteins is fundamental to their biological activity. These interactions can lead to the inhibition or activation of enzymes involved in critical cellular pathways.

Metabolic Pathway Influence

NAD+/NADPH Homeostasis and Salvage Pathways

This compound, by virtue of its nicotinamide core, is intrinsically linked to the homeostasis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. ontosight.aiontosight.ai NAD+ and NADPH are essential coenzymes in a vast array of cellular processes, including energy metabolism, redox reactions, and signaling. nih.govembopress.org

The primary mechanism by which nicotinamide influences NAD+ levels is through the NAD+ salvage pathway. frontiersin.orgnih.gov In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step. frontiersin.orgresearchgate.net NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov Consequently, the availability of nicotinamide, which can be derived from compounds like this compound, can directly impact the rate of NAD+ synthesis. frontiersin.org

Maintaining a balanced NAD+/NADH ratio is crucial for cellular health. researchgate.net An imbalance is associated with various pathological conditions. researchgate.net NAD+ is not only a cofactor for metabolic enzymes but also a substrate for NAD+-consuming enzymes such as sirtuins and PARPs, which are involved in regulating gene expression, DNA repair, and cellular stress responses. frontiersin.org

Table 2: Key Enzymes and Molecules in NAD+/NADPH Homeostasis

| Enzyme/Molecule | Function | Potential Influence of this compound |

| Nicotinamide (NAM) | A precursor in the NAD+ salvage pathway. frontiersin.org | Can be released from the compound, providing substrate for NAD+ synthesis. |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | The rate-limiting enzyme in the NAD+ salvage pathway. frontiersin.orgresearchgate.net | The compound or its metabolites may modulate NAMPT activity. cdnsciencepub.com |

| Nicotinamide Mononucleotide (NMN) | An intermediate in the NAD+ salvage pathway. frontiersin.org | Its production is dependent on nicotinamide availability. |

| NAD+ | A critical coenzyme in redox reactions and a substrate for signaling enzymes. nih.govembopress.org | Its levels can be increased through the salvage pathway utilizing the nicotinamide moiety. |

| NADP+/NADPH | Essential for anabolic reactions and antioxidant defense. wikipedia.org | The pool is maintained through conversion from NAD+, thus indirectly influenced by nicotinamide availability. |

One-Carbon Metabolism and Methyl Group Donor Pool

One-carbon metabolism is a network of interconnected pathways that are fundamental for cellular function, providing one-carbon units (methyl groups) for various biosynthetic and regulatory processes. oncotarget.comfrontiersin.org This metabolic network is crucial for the synthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, and proteins. frontiersin.org A key output of this pathway is the universal methyl donor, S-adenosylmethionine (SAM). frontiersin.org

The nicotinamide component of this compound directly intersects with one-carbon metabolism through the enzyme nicotinamide N-methyltransferase (NNMT). nih.gov NNMT catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (B1211872), a reaction that consumes a methyl group from SAM. nih.govnih.gov

Elevated NNMT activity, which can be induced by high levels of nicotinamide or cellular stress, can lead to a significant drain on the cellular SAM pool. nih.govidentifiers.org This depletion of SAM can have widespread consequences, as it is required for numerous methylation reactions that are essential for maintaining epigenetic stability and proper cellular function. nih.govnih.gov Therefore, by providing a source of nicotinamide, this compound can influence the flux through the NNMT pathway and thereby impact the availability of methyl groups for other critical cellular processes.

The interplay between nicotinamide metabolism and one-carbon metabolism highlights a critical regulatory node. The balance between NAD+ synthesis via the salvage pathway and nicotinamide methylation via NNMT can determine the allocation of cellular resources, impacting both energy metabolism and the epigenetic landscape.

Glutathione (B108866) System Modulation

The glutathione system is a primary cellular defense against oxidative stress. It relies on the antioxidant molecule glutathione (GSH) and the enzymes that regenerate it, such as glutathione reductase. mdpi.com The activity of this system is critically dependent on the availability of NADPH, which serves as the reducing equivalent for the conversion of oxidized glutathione (GSSG) back to its reduced, active form (GSH). mdpi.comnih.gov

This compound can modulate the glutathione system indirectly through its influence on NADPH homeostasis. As discussed previously, the nicotinamide moiety can boost the cellular NAD+ pool through the salvage pathway. frontiersin.org Since NADP+ is synthesized from NAD+, an increase in NAD+ can lead to a corresponding increase in the NADPH pool. nih.gov

An enhanced NADPH/NADP+ ratio supports the activity of glutathione reductase, thereby maintaining a high GSH/GSSG ratio and bolstering the cell's capacity to neutralize reactive oxygen species (ROS). mdpi.com The Nrf2 pathway, a master regulator of the antioxidant response, can be activated to increase the expression of enzymes involved in both glutathione synthesis and regeneration. nih.gov Some studies have shown that nicotinamide and its derivatives can possess antioxidant properties, which may be partly mediated through the modulation of the glutathione system. ontosight.airesearchgate.net By supporting NADPH levels, this compound can contribute to the maintenance of a robust antioxidant defense system, protecting cells from oxidative damage.

Potential Academic and Pre Clinical Research Applications of N 2 Methoxyphenyl Nicotinamide

Development as Chemical Probes for Biological Research

The nicotinamide (B372718) scaffold is a valuable component in the design of chemical probes to investigate biological systems. Derivatives are often developed to target specific enzymes or receptors, sometimes incorporating reporter groups like radioisotopes for imaging purposes.

Probes for Melanoma Detection: Researchers have developed radiofluorinated nicotinamide derivatives as diagnostic probes for melanoma. For instance, the nicotinamide conjugate ¹⁸F-FNABZA has been synthesized and evaluated for its potential in detecting melanoma, leveraging the affinity of the nicotinamide structure for melanin. researchgate.netmdpi.com

Enzyme Inhibitor Probes: Bisubstrate mimics based on the nicotinamide structure have been designed as potent and selective inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases. acs.orgdiva-portal.org These inhibitors serve as chemical tools to validate NNMT as a drug target and to understand its role in disease. acs.org One highly potent inhibitor, an alkene-linked bisubstrate mimic, demonstrated an IC₅₀ value of 3.7 nM, placing it among the most active NNMT inhibitors reported. acs.orgdiva-portal.org

Research into Antimicrobial Properties (e.g., Antibacterial, Antifungal, Anti-biofilm Agents)

Nicotinamide and its derivatives have demonstrated a broad spectrum of antimicrobial activities. Research extends to antibacterial, antifungal, and anti-biofilm properties, highlighting the versatility of this chemical class in combating microbial pathogens.

Antifungal Activity: Nicotinamide itself has shown significant antifungal activity against Candida albicans, including fluconazole-resistant strains, by inhibiting the Hst3 enzyme essential for its growth. frontiersin.orgresearchgate.net Studies have also demonstrated its ability to suppress biofilm formation, a critical factor in the pathogenicity of C. albicans. frontiersin.org Furthermore, quaternized nicotinamide derivatives have been synthesized and screened for their antifungal effects against various plant pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum. nih.gov

Antibacterial and Antifungal Derivatives: A closely related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, has been synthesized and shown to possess high antifungal activity against several plant-source fungi and notable antibacterial activity. researchgate.netresearchgate.net Another derivative, N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide, has been investigated for its antimicrobial properties, showing growth inhibition against various bacterial strains at concentrations from 10 to 30 µg/mL.

| Compound/Class | Organism(s) | Key Finding |

| Nicotinamide (NAM) | Candida albicans | Inhibited growth and biofilm formation, including in fluconazole-resistant isolates. frontiersin.org |

| Quaternized Nicotinamides | Fusarium oxysporum, Sclerotinia sclerotiorum | Showed varying degrees of antifungal activity against plant pathogens. nih.gov |

| 2-chloro-N-(2-methoxyphenyl)acetamide | Various bacteria and fungi | Demonstrated both antibacterial and high antifungal activity. researchgate.netresearchgate.net |

| N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide | Various bacterial strains | Exhibited significant growth inhibition at 10-30 µg/mL. |

Studies on Antiproliferative Effects in Cell Culture Models (e.g., Cancer Cell Lines)

The nicotinamide scaffold is a common feature in molecules designed to have antiproliferative effects. Derivatives of N-(2-methoxyphenyl)nicotinamide have been synthesized and evaluated for their potential as anticancer agents against various cancer cell lines.

Prostate Cancer: A patent has described derivatives such as 6-(3,4-dihydro-1H-isoquinoline-2-yl)-N-(2-methoxyphenyl)nicotinamide, which was shown to inhibit the growth of the LNCaP human prostatic cancer cell line. google.com A related acetamide, 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide, also exhibited cytotoxic effects against the PC3 prostate carcinoma cell line. nih.gov

Breast and Other Cancers: While direct studies on this compound are limited, related nicotinamide derivatives have shown broad anticancer potential. For example, N-(5-(tert-butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide demonstrated an IC₅₀ value of 12.0 µM against the MCF-7 breast cancer cell line. Other nicotinamide analogues have shown efficacy against various cell lines, including HepG2 (liver cancer) and PANC-1 (pancreatic cancer). researchgate.net Bisubstrate NNMT inhibitors based on nicotinamide have also been tested for their ability to inhibit the viability of human oral (HSC-2), lung (A549), and bladder (T24) cancer cell lines. acs.org

| Compound | Cell Line(s) | Activity (IC₅₀) |

| 6-(3,4-dihydro-1H-isoquinoline-2-yl)-N-(2-methoxyphenyl)nicotinamide | LNCaP (Prostate) | Growth inhibition observed. google.com |

| 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide | PC3 (Prostate) | Cytotoxic effects noted. nih.gov |

| N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide | MCF-7 (Breast) | 12.0 µM |

| NNMT inhibitor (17u) | HSC-2 (Oral), A549 (Lung), T24 (Bladder) | Cell viability inhibition at 100 µM. acs.org |

Investigation of Modulatory Effects on Neurological Receptors and Pathways

Derivatives containing the this compound core structure have been investigated for their ability to interact with targets in the central nervous system (CNS), suggesting potential applications in neurological research.

EP2 Receptor Antagonism: The derivative 6-(2-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)nicotinamide has been synthesized as part of research into potent and selective antagonists for the EP2 receptor, a target implicated in neuroinflammatory and neurodegenerative diseases like epilepsy and Alzheimer's disease. nih.govacs.org

Anxiolytic and Antioxidant Activity: In a study of new arylpiperazine derivatives, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide was included as a reference compound in behavioral and biochemical studies that suggested anxiolytic-like and antioxidant effects. nih.gov

NAMPT Modulation: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD biosynthesis and is important for the proliferation and differentiation of neural stem cells. mdpi.com The related compound N-(2-methoxyphenyl)-5-methyl-4-phenylthiazol-2-amine (JG-62) was found to increase Nampt enzymatic activity in vitro without cytotoxicity, suggesting a role for such molecules in studying energy metabolism and aging. cdnsciencepub.com

Role in Antioxidant and Anti-inflammatory Mechanism Research

The nicotinamide structure is associated with antioxidant and anti-inflammatory properties, primarily through its role as a precursor to NAD⁺ and its ability to modulate inflammatory pathways. identifiers.orgijdvl.com

Free Radical Scavenging: A study on 2-chloro-N-(2-methoxyphenyl)acetamide, which shares the N-(2-methoxyphenyl) moiety, found that it has a very high scavenging effect on free radicals. researchgate.net Research on other 2-methoxyphenol derivatives also points to their potential as therapeutic antioxidants for conditions where oxidative stress is a factor. researchgate.net

Anti-inflammatory Activity: Nicotinamide itself is known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. ijdvl.com Research on N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide demonstrated significant anti-inflammatory activity comparable to ibuprofen (B1674241) in experimental models. researchgate.net Furthermore, inhibiting the enzyme NNMT has been shown to reduce pro-inflammatory reactions, suggesting that NNMT inhibitors derived from nicotinamide could be a therapeutic strategy for inflammatory diseases. arvojournals.org

Exploration in Agricultural Chemical Research (e.g., Herbicidal Activity)

The pyridine (B92270) ring, a core component of nicotinamide, is present in many commercial agrochemicals, including herbicides. This has prompted research into nicotinic acid and nicotinamide derivatives for agricultural applications. sci-hub.box

Herbicidal Activity: A study focused on discovering novel natural-product-based herbicides synthesized a series of N-(arylmethoxy)-2-chloronicotinamides. nih.govresearchgate.net Several of these compounds exhibited excellent herbicidal activity against bentgrass (Agrostis stolonifera). nih.govresearchgate.net Notably, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) was highly effective against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 µM. sci-hub.boxnih.govresearchgate.net This line of research demonstrates the potential for developing new herbicides based on the nicotinamide scaffold. nih.gov

General Agrochemical Potential: Beyond herbicides, nicotinamide derivatives have been explored for fungicidal and plant growth regulator activities, indicating the broad potential utility of this chemical class in agriculture. nih.govsmolecule.com

| Compound Class/Example | Target Weed | Activity |

| N-(arylmethoxy)-2-chloronicotinamides | Agrostis stolonifera (bentgrass) | Excellent herbicidal activity at 100 µM. nih.govresearchgate.net |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Lemna paucicostata (duckweed) | IC₅₀ = 7.8 µM sci-hub.boxnih.govresearchgate.net |

Fundamental Research in Chemical Biology and Medicinal Chemistry

This compound and its analogues serve as foundational structures in chemical biology and medicinal chemistry. Their presence in chemical databases and patent literature signifies their role as building blocks and subjects of interest in drug discovery programs. google.comontosight.ai The nicotinamide moiety is a versatile scaffold that allows for systematic chemical modification to explore structure-activity relationships (SAR) and develop compounds with tailored biological activities.

The synthesis of various derivatives, such as N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide and N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide, highlights the utility of the this compound core in creating diverse chemical libraries for screening against a wide range of biological targets. ontosight.ai These fundamental studies are crucial for identifying novel lead compounds and advancing the understanding of how chemical structure influences biological function. researchgate.netresearchgate.net

Conclusion and Future Academic Research Directions

Synthesis of Current Knowledge and Gaps in N-(2-methoxyphenyl)nicotinamide Research

The biological activity of this compound is largely uncharacterized. While numerous nicotinamide (B372718) derivatives have been investigated for a range of applications, including as potential antifungal and anticancer agents, the specific impact of the 2-methoxyphenyl substituent on these activities is unknown. Structure-activity relationship (SAR) studies on other N-aryl nicotinamides have indicated that the nature and position of the substituent on the phenyl ring can significantly influence biological efficacy. nih.gov However, without empirical data for this compound, its therapeutic potential remains speculative.

A significant gap exists in the understanding of its mechanism of action. For many nicotinamide derivatives, their biological effects are attributed to their role as precursors or modulators of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Whether this compound influences NAD+ levels or interacts with other cellular targets is yet to be determined.

Emerging Methodologies and Technologies for Future Studies

Future investigations into this compound would benefit from a range of modern scientific techniques.

Synthesis and Characterization: Advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could be employed to optimize the production of this compound, potentially leading to higher yields and purity. Detailed structural elucidation using single-crystal X-ray diffraction would provide valuable insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.

Biological Screening: High-throughput screening (HTS) technologies would enable the rapid evaluation of this compound against a wide array of biological targets and cell lines. This could efficiently identify potential therapeutic areas, such as oncology or infectious diseases.

Mechanistic Studies: In silico modeling and molecular docking studies could predict potential binding sites and interactions with proteins of interest, guiding further experimental validation. nih.govsemanticscholar.org Techniques such as RNA sequencing (RNA-Seq) and proteomics could provide a comprehensive view of the cellular pathways affected by the compound.

Proposed Trajectories for Interdisciplinary Collaboration and Deepening Mechanistic Understanding

A multifaceted approach involving collaboration across various scientific disciplines will be essential to fully elucidate the potential of this compound.

Medicinal Chemistry and Pharmacology: Medicinal chemists can synthesize a library of analogues with systematic variations to the methoxy (B1213986) group and the nicotinamide core to establish clear structure-activity relationships. Pharmacologists can then conduct detailed in vitro and in vivo studies to assess the efficacy, potency, and pharmacokinetic profiles of these compounds.

Computational Biology and Structural Biology: Collaboration with computational biologists will be vital for building predictive models of the compound's activity and for identifying potential off-target effects. Structural biologists can work to crystallize the compound with its biological targets, providing a detailed understanding of the binding interactions at the atomic level.

Q & A

Basic: What are the optimal synthetic routes for N-(2-methoxyphenyl)nicotinamide, and how can its purity be verified?

Methodological Answer:

this compound (compound 5h) is synthesized via NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) mediated coupling. This method involves activating the carboxylic acid group of nicotinic acid with MsCl in the presence of N-methylimidazole, followed by reaction with 2-methoxyphenylamine. The product is isolated as a white solid with a melting point of 160–162°C. Purity is verified using ¹H NMR (confirming aromatic protons and methoxy groups), ¹³C NMR (validating carbonyl and aromatic carbons), and mass spectrometry (observed molecular ion at m/z 308) .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Identifies aromatic protons (e.g., methoxy singlet at ~3.8 ppm and nicotinamide pyridine protons between 7.5–8.8 ppm).

- ¹³C NMR : Confirms the carbonyl carbon (~165 ppm), methoxy carbon (~56 ppm), and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₃N₂O₂, theoretical m/z 308.0935).

- Melting Point Analysis : Sharp melting range (160–162°C) indicates purity .

Advanced: How does this compound interact with hepatic microsomal enzymes, and what are the implications for its metabolic fate?

Methodological Answer:

Hepatic microsomes metabolize this compound via CYP450 enzymes , particularly CYP1A , to generate reactive intermediates like N-(2-methoxyphenyl)hydroxylamine. This metabolite undergoes redox cycling, producing DNA-damaging agents such as o-nitrosoanisole. Key experimental approaches include:

- Microsomal Incubations : Use NADPH-supplemented rat/rabbit liver microsomes to track metabolite formation via HPLC.

- Enzyme Induction Studies : Pre-treat animals with β-naphthoflavone (CYP1A inducer) to assess metabolic pathway dominance .

Advanced: What experimental approaches resolve contradictions in enzymatic reduction pathways of this compound metabolites?

Methodological Answer:

Conflicting data on CYP2E1’s role in reducing N-(2-methoxyphenyl)hydroxylamine to o-anisidine can be addressed by:

- Reconstituted Enzyme Systems : Purify CYP2E1 and NADPH:CYP reductase to isolate their contributions.

- Species-Specific Microsomes : Compare rat (low CYP2E1 activity) and rabbit (high activity) models.

- Inhibitor Studies : Use CYP2E1 inhibitors like disulfiram to block reduction pathways .

Advanced: How can researchers design in vitro models to study the genotoxic potential of this compound-derived metabolites?

Methodological Answer:

- DNA Adduct Detection : Incubate metabolites with plasmid DNA and use ³²P-postlabeling or LC-MS/MS to quantify lesions.

- Comet Assay : Treat cultured hepatocytes with metabolites to measure DNA strand breaks.

- CYP-Specific Metabolism : Use microsomes from CYP1A-induced rats to simulate bioactivation pathways .

Basic: What are the key physicochemical properties of this compound that influence its solubility and stability?

Methodological Answer:

- Solubility : Low aqueous solubility due to aromatic and methoxy groups; use DMSO or ethanol for in vitro studies.

- Stability : Susceptible to hydrolysis at extreme pH; store at 4°C in anhydrous conditions.

- LogP : Predicted ~2.1 (moderate lipophilicity) using computational tools like MarvinSketch .

Advanced: What role do CYP1A enzymes play in the bioactivation of this compound, and how can this be experimentally validated?

Methodological Answer: